2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
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Overview
Description
2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a synthetic organic compound characterized by the presence of difluorophenoxy and trifluoromethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves the reaction of 2,4-difluorophenol with 2-(3-(trifluoromethyl)phenoxy)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenoxy)acetic acid
- 2-(3-(trifluoromethyl)phenoxy)ethylamine
- 4-(2,4-difluorophenoxy)-3-(trifluoromethyl)aniline
Uniqueness
2-(2,4-difluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is unique due to its specific combination of difluorophenoxy and trifluoromethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO3/c18-12-4-5-15(14(19)9-12)26-10-16(24)23-6-7-25-13-3-1-2-11(8-13)17(20,21)22/h1-5,8-9H,6-7,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBPLZHDFJKKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)COC2=C(C=C(C=C2)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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